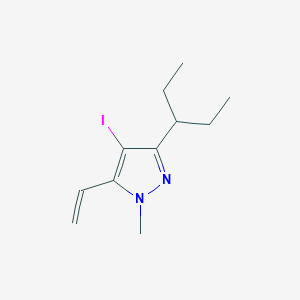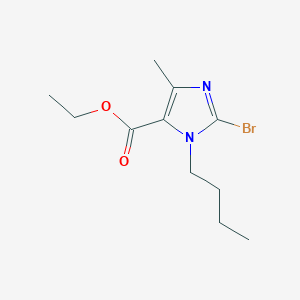
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a tetrahydrofuran ring, a triazole ring, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the tetrahydrofuran ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The phenol group is then introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the phenol group can engage in hydrogen bonding and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzaldehyde: Features an aldehyde group instead of a phenol group.
Uniqueness
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the phenol group, which imparts specific chemical reactivity and potential biological activity. The combination of the tetrahydrofuran ring and the triazole ring also contributes to its distinct properties and applications.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C12H13N3O2/c16-9-5-2-1-4-8(9)11-13-12(15-14-11)10-6-3-7-17-10/h1-2,4-5,10,16H,3,6-7H2,(H,13,14,15) |
Clé InChI |
IJUDGNGNQUPWGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NC(=NN2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)



